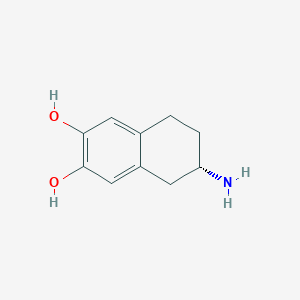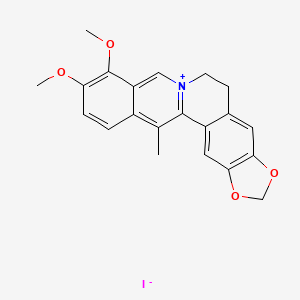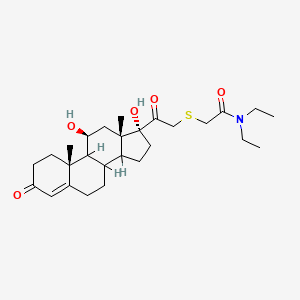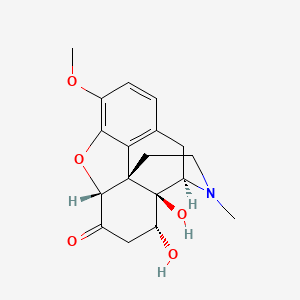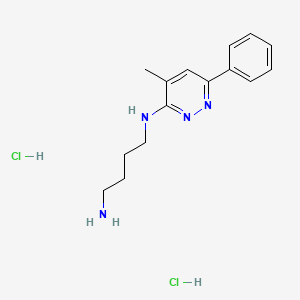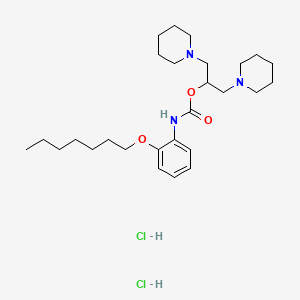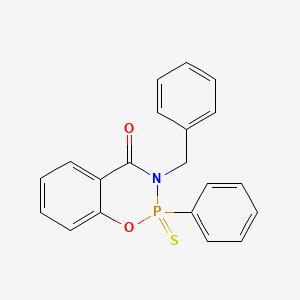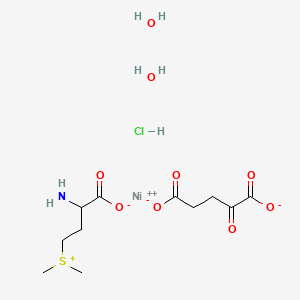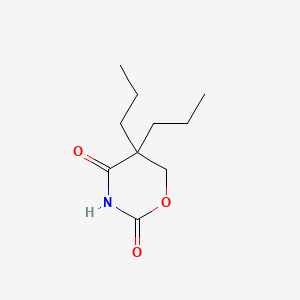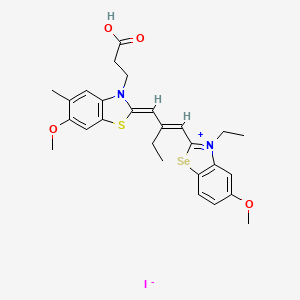
(+-)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is a complex organic compound with the molecular formula C23H27NO6. It is known for its intricate structure, which includes a dibenzo-dioxepin core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine typically involves multiple steps:
Formation of the Dibenzo-dioxepin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-dioxepin structure.
Introduction of the Ethanamine Group: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate ethanamine derivative reacts with the dibenzo-dioxepin core.
N,N-Diethylation: The final step involves the diethylation of the nitrogen atom, typically using diethyl sulfate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology
Biologically, this compound can be used in studies related to its interaction with various biomolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as acting as potential therapeutic agents for certain conditions. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-amine: Lacks the ethanamine group.
N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine: Has methyl groups instead of ethyl groups.
11H-Dibenzo(b,e)(1,4)dioxepin-11-ethanamine: Lacks the diethylation on the nitrogen atom.
Uniqueness
(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is unique due to its specific diethylation and ethanamine substitution, which confer distinct chemical and biological properties. These modifications can significantly influence its reactivity, binding affinity, and overall functionality compared to similar compounds.
This detailed overview provides a comprehensive understanding of (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
特性
CAS番号 |
81320-19-6 |
|---|---|
分子式 |
C23H27NO6 |
分子量 |
413.5 g/mol |
IUPAC名 |
2-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23NO2.C4H4O4/c1-3-20(4-2)14-13-17-15-9-5-6-10-16(15)21-18-11-7-8-12-19(18)22-17;5-3(6)1-2-4(7)8/h5-12,17H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QBUZVLCPPAHMJG-WLHGVMLRSA-N |
異性体SMILES |
CCN(CC)CCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)CCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


